

5-Bromonaphthalen-1-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromonaphthalen-1-amine**

Cat. No.: **B1286507**

[Get Quote](#)

An In-depth Technical Guide to **5-Bromonaphthalen-1-amine**

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for **5-Bromonaphthalen-1-amine** (CAS No: 4766-33-0), a key intermediate in organic synthesis and drug development.

Core Chemical Properties

5-Bromonaphthalen-1-amine is a substituted naphthalenamine with the chemical formula C₁₀H₈BrN.^{[1][2]} It is also known by synonyms such as 5-Bromo-1-naphthylamine and 1-Amino-5-bromonaphthalene.^{[1][3]} This solid, appearing as a white to light yellow or light red powder or crystal, is a versatile building block in the synthesis of more complex molecules.

Physical and Chemical Data

The key physicochemical properties of **5-Bromonaphthalen-1-amine** are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C ₁₀ H ₈ BrN	[1] [2] [3]
Molecular Weight	222.08 g/mol	[1] [3]
Exact Mass	220.984009 Da	[1] [3]
CAS Number	4766-33-0	[1] [2] [3]
Melting Point	66-68 °C	[1] [4] [5]
Boiling Point	358.0 °C at 760 mmHg	[1] [4] [6]
Density	1.6 ± 0.1 g/cm ³	[1] [6]
Flash Point	170.3 ± 20.9 °C	[1]
Refractive Index	1.719	[1] [6]
LogP	2.9	[1] [3]
Physical State	Solid	
Appearance	White to Light yellow to Light red powder/crystal	

Spectral Data

Detailed spectral data, including NMR, HPLC, LC-MS, and UPLC, are available for **5-Bromonaphthalen-1-amine**, which are crucial for structure confirmation and purity assessment.[\[7\]](#) While specific spectra are not detailed here, this information can be obtained from various chemical suppliers and databases. The primary amino group (N-H stretch) typically shows characteristic absorptions in IR spectroscopy between 3300 and 3500 cm⁻¹.[\[8\]](#)

Synthesis and Reactivity

The synthesis of **5-Bromonaphthalen-1-amine** requires careful regioselective introduction of the amino and bromo groups onto the naphthalene core.[\[9\]](#)

Synthetic Methodologies

A primary and efficient route for synthesizing **5-Bromonaphthalen-1-amine** is through the catalytic hydrogenation of its precursor, 1-Nitro-5-bromonaphthalene.[9] This method selectively reduces the nitro group to an amine while keeping the bromo substituent intact.[9]

Another synthetic strategy involves the nitration of 1-bromonaphthalene or the bromination of 1-nitronaphthalene.[9] However, these methods can produce a mixture of isomers, requiring subsequent purification steps.[9] The controlled approach often begins with the nitration of naphthalene to form 1-nitronaphthalene, followed by selective bromination and then reduction of the nitro group.[9]

Experimental Protocol: Catalytic Hydrogenation

This section details the common experimental procedure for the synthesis of **5-Bromonaphthalen-1-amine** via catalytic hydrogenation of 1-Nitro-5-bromonaphthalene.

Objective: To selectively reduce the nitro group of 1-Nitro-5-bromonaphthalene to an amine group.

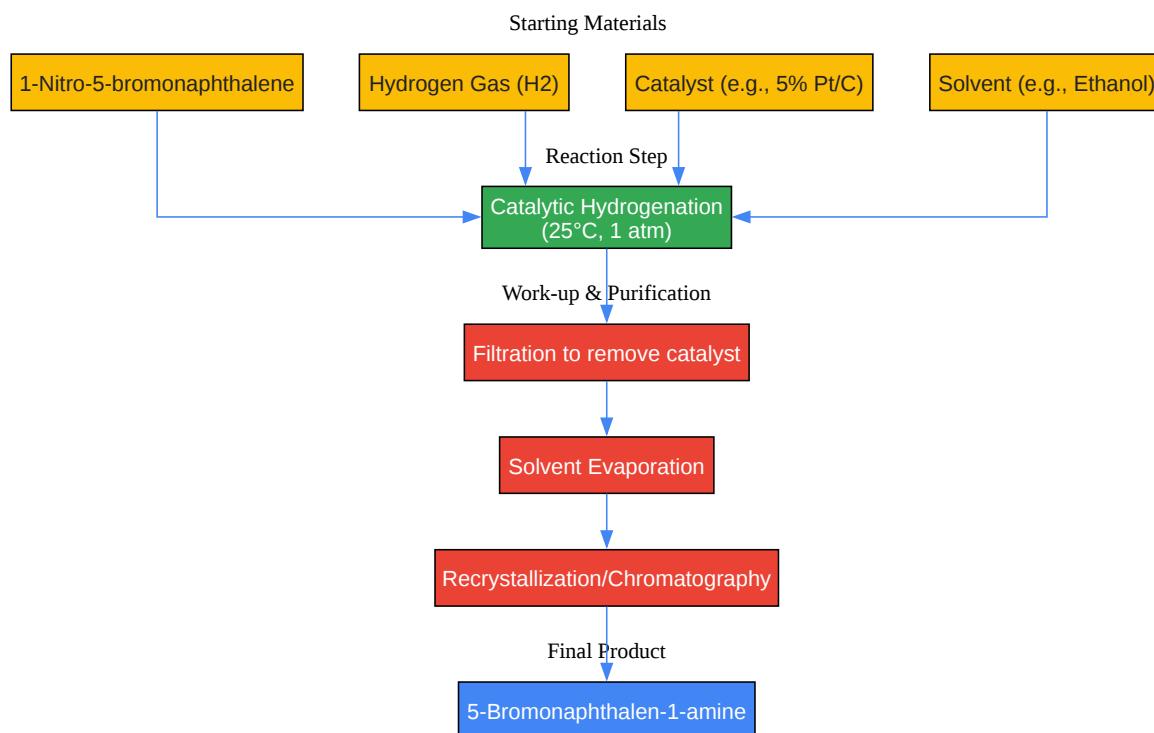
Catalysts: Noble metal catalysts are highly effective. Platinum on carbon (Pt/C) is often preferred due to its high activity and selectivity, which helps prevent the side reaction of hydrodebromination (replacement of the bromine atom with hydrogen).[9] Other catalysts include Palladium on carbon (Pd/C) and Raney Nickel.[9]

Solvents: The choice of solvent is critical for dissolving the starting material and the product. Lower alcohols such as ethanol, methanol, and isopropanol are commonly used.[9]

Reaction Conditions: The reaction is typically performed at room temperature (around 25°C) and atmospheric pressure (1 atm) of hydrogen for safety and cost-efficiency.[9] Reaction progress can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

Below is a table summarizing the effect of different catalysts and solvents on the reaction, based on typical results for similar reactions.[9]

Table 1: Effect of Catalyst on Hydrogenation

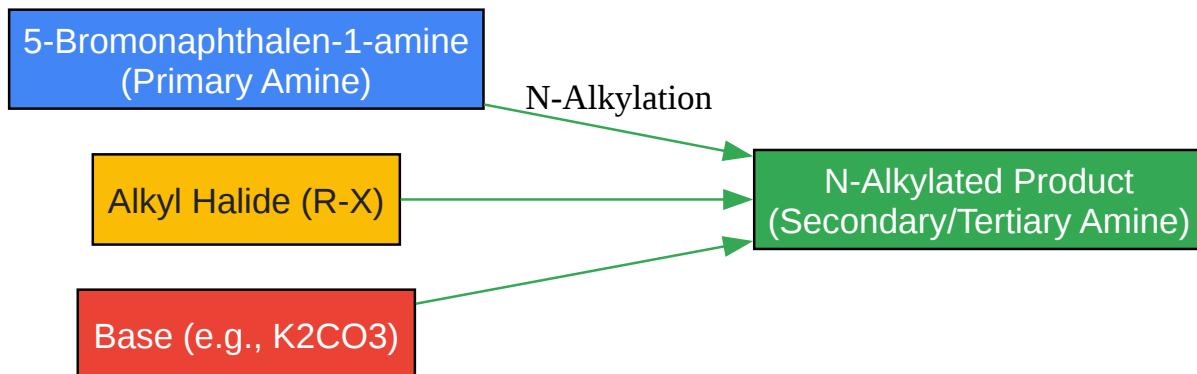

Catalyst	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Pressure (atm)	Time (h)	Yield (%)	Purity (%)
5% Pt/C	1	Ethanol	25	1	4	95	>98
10% Pd/C	1	Methanol	25	1	6	92	>97
Raney Ni	5	Isopropanol	50	10	8	85	>95

Note: This data is illustrative and actual results can vary based on specific experimental conditions.[\[9\]](#)

Table 2: Impact of Solvent on Yield (using 5% Pt/C catalyst)

Solvent	Temperature (°C)	Pressure (atm)	Time (h)	Yield (%)
Ethanol	25	1	4	95
Methanol	25	1	4	93
Isopropanol	25	1	5	90
Ethyl Acetate	25	1	6	88

Note: This data is illustrative and actual results can vary based on specific experimental conditions.[\[9\]](#)


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Bromonaphthalen-1-amine**.

Reactivity

The primary amino group in **5-Bromonaphthalen-1-amine** allows for various chemical transformations, most notably N-alkylation. This reaction involves the nucleophilic substitution with alkyl halides to form secondary, tertiary, or even quaternary ammonium salts.^[9] The

reaction is typically conducted in the presence of a base, such as potassium carbonate (K_2CO_3), and in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[9]

[Click to download full resolution via product page](#)

Caption: N-Alkylation reaction of **5-Bromonaphthalen-1-amine**.

Safety and Handling

5-Bromonaphthalen-1-amine is associated with several hazards and requires careful handling.

GHS Classification

Aggregated GHS information indicates the following hazards:[1][3]

- H302: Harmful if swallowed.[1][3]
- H315: Causes skin irritation.[1][3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

The corresponding pictograms generally include the "Warning" signal word.[3]

Precautionary Measures

Recommended precautionary statements for handling include:[1]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[1](#)]
- P264: Wash skin thoroughly after handling.[[1](#)]
- P270: Do not eat, drink or smoke when using this product.[[10](#)]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[[1](#)]
- P302 + P352: IF ON SKIN: Wash with plenty of water.[[1](#)]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[1](#)]

Storage and Stability

Store in a dry, cool, and well-ventilated place, keeping the container tightly sealed.[[7](#)][[11](#)] It is recommended to keep it in a dark place and under an inert gas, as it may be air sensitive.[[7](#)][[12](#)] The recommended storage temperature is often room temperature or refrigerated at 2-8°C. [[6](#)][[7](#)][[13](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 1pchem.com [1pchem.com]
- 3. 5-Bromonaphthalen-1-amine | C10H8BrN | CID 19044893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China 5-Bromonaphthalen-1-amine CAS:4766-33-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. 5-Bromonaphthalen-1-amine|CAS: 4766-33-0|- Alfa Chimik [ht.alfachemsp.com]
- 6. 5-Bromonaphthalen-1-amine | CAS#:4766-33-0 | Chemsoc [chemsoc.com]

- 7. 4766-33-0|5-Bromonaphthalen-1-amine|BLD Pharm [bldpharm.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. 5-Bromonaphthalen-1-amine CAS 4766-33-0|RUO [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. 5-Bromonaphthalen-1-amine | 4766-33-0 [sigmaaldrich.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [5-Bromonaphthalen-1-amine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1286507#5-bromonaphthalen-1-amine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com